

# Lirafugratinib Hydrochloride: Application Notes and Protocols for Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |  |  |  |
|----------------------|------------------------------|-----------|--|--|--|
| Compound Name:       | Lirafugratinib Hydrochloride |           |  |  |  |
| Cat. No.:            | B15574548                    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Lirafugratinib Hydrochloride** (formerly RLY-4008) in preclinical xenograft mouse models of cancers harboring Fibroblast Growth Factor Receptor 2 (FGFR2) alterations. The provided protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo efficacy experiments.

### Introduction

Lirafugratinib is a potent, highly selective, and irreversible oral small molecule inhibitor of FGFR2.[1][2] Dysregulation of the FGFR2 signaling pathway, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and endometrial cancer.[3][4] Lirafugratinib was designed to selectively target these FGFR2-driven cancers while minimizing off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[3][5] Preclinical studies in xenograft mouse models have been instrumental in demonstrating the in vivo efficacy and selectivity of Lirafugratinib, supporting its clinical development.[2][6]

### **Mechanism of Action**

Lirafugratinib covalently binds to a cysteine residue (Cys491) in the P-loop of FGFR2, leading to irreversible inhibition of its kinase activity.[2] This selective inhibition blocks downstream







signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2] Molecular dynamics simulations have revealed that differences in the P-loop dynamics between FGFR isoforms allow Lirafugratinib to selectively target FGFR2.[1]





Click to download full resolution via product page

Caption: Lirafugratinib's inhibition of the FGFR2 signaling pathway.



# Data Presentation: In Vivo Efficacy in Xenograft Models

Lirafugratinib has demonstrated significant anti-tumor activity in various xenograft models of human cancers with different FGFR2 alterations. The tables below summarize the key findings from these preclinical studies.

Table 1: Summary of Lirafugratinib Efficacy in FGFR2-Altered Xenograft Models

| Cancer Type                                   | Xenograft<br>Model                 | FGFR2<br>Alteration                     | Treatment                         | Outcome             |
|-----------------------------------------------|------------------------------------|-----------------------------------------|-----------------------------------|---------------------|
| Intrahepatic<br>Cholangiocarcino<br>ma (iCCA) | Patient-Derived<br>Xenograft (PDX) | FGFR2-TTC28<br>Fusion                   | Lirafugratinib (10<br>mg/kg, BID) | Tumor<br>Regression |
| Gastric Cancer                                | SNU-16 Cell Line<br>Xenograft      | FGFR2<br>Amplification                  | Lirafugratinib (10<br>mg/kg, BID) | Tumor Stasis        |
| Endometrial<br>Cancer                         | AN3CA Cell Line<br>Xenograft       | FGFR2 N550K<br>Mutation                 | Lirafugratinib (10<br>mg/kg, BID) | Tumor<br>Regression |
| iCCA<br>(Resistance<br>Model)                 | ICC13-7 Cell<br>Line Xenograft     | FGFR2-OPTN<br>Fusion, V565F<br>Mutation | Lirafugratinib (30<br>mg/kg, QD)  | Tumor<br>Regression |

Data compiled from published preclinical studies.

Table 2: Quantitative Tumor Growth Inhibition in Xenograft Models



| Xenograft<br>Model        | Lirafugratinib<br>Dose (mg/kg) | Dosing<br>Schedule | Observation<br>Period (Days) | Percent Tumor<br>Growth<br>Inhibition (%)<br>vs. Vehicle |
|---------------------------|--------------------------------|--------------------|------------------------------|----------------------------------------------------------|
| iCCA PDX<br>(FGFR2-TTC28) | 10                             | BID                | ~25                          | >100<br>(Regression)                                     |
| SNU-16 (FGFR2<br>Amp)     | 10                             | BID                | ~21                          | ~100 (Stasis)                                            |
| AN3CA (FGFR2<br>N550K)    | 10                             | BID                | ~18                          | >100<br>(Regression)                                     |

BID: Twice daily. QD: Once daily. Data are estimations based on graphical representations in preclinical publications.

## **Experimental Protocols**

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of Lirafugratinib.

# Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models

#### 1. Cell Culture:

- Culture human cancer cell lines (e.g., SNU-16, AN3CA) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for implantation.

#### 2. Animal Model:

- Use female immunodeficient mice, such as BALB/c nude mice, aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before the start of the experiment.

#### 3. Tumor Cell Implantation:



- Resuspend the harvested cancer cells in a sterile, serum-free medium (e.g., RPMI-1640).
- Mix the cell suspension with an equal volume of Matrigel® Basement Membrane Matrix.
- Subcutaneously inject 1 x 10<sup>7</sup> cells in a total volume of 0.1 mL into the right flank of each mouse.
- 4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- 5. Treatment Initiation:
- Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm<sup>3</sup>.
- Group size should be sufficient for statistical power (e.g., n=7-9 per group).

## Protocol 2: Lirafugratinib Administration and Efficacy Evaluation

- 1. Lirafugratinib Formulation:
- Prepare a suspension of Lirafugratinib in a vehicle solution of 0.5% methylcellulose and 2% tocofersolan (TPGS).
- Prepare fresh formulations as needed and store appropriately.
- 2. Dosing Regimen:
- Administer Lirafugratinib or vehicle control to the respective groups via oral gavage.
- Dosing can be performed once daily (QD) or twice daily (BID) at specified concentrations (e.g., 1, 5, 10, 30 mg/kg).
- 3. Monitoring and Data Collection:
- Continue to monitor tumor volumes and body weights 2-3 times per week throughout the study.
- Observe the animals for any signs of toxicity.
- 4. Pharmacodynamic (PD) Analysis (Optional):

## Methodological & Application





- For PD studies, initiate treatment when tumors reach a larger volume (e.g., 250-350 mm<sup>3</sup>).
- At specified time points after the final dose, euthanize a subset of animals and harvest tumors.
- Analyze tumor lysates for the levels of phosphorylated FGFR2 (pFGFR2) and total FGFR2 to assess target engagement.
- 5. Study Endpoint and Data Analysis:
- The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
- At the end of the study, euthanize all animals and excise the tumors for final volume and weight measurements.
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies of Lirafugratinib.



### Conclusion

The preclinical data from xenograft mouse models strongly support the potent and selective anti-tumor activity of Lirafugratinib against cancers with FGFR2 alterations. The provided protocols offer a framework for researchers to further investigate the efficacy of Lirafugratinib and other FGFR2 inhibitors in relevant preclinical cancer models. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data to inform clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Relay Therapeutics Announces Full Dose Escalation Data for RLY-4008 | Relay Therapeutics [ir.relaytx.com]
- 3. precisionmedicineonline.com [precisionmedicineonline.com]
- 4. relaytx.com [relaytx.com]
- 5. Relay Therapeutics to Present Preclinical Data on RLY-4008 at AACR Annual Meeting | Relay Therapeutics [ir.relaytx.com]
- 6. News lirafugratinib (RLY-4008) LARVOL VERI [veri.larvol.com]
- To cite this document: BenchChem. [Lirafugratinib Hydrochloride: Application Notes and Protocols for Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#lirafugratinib-hydrochloride-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com